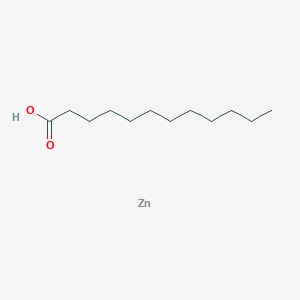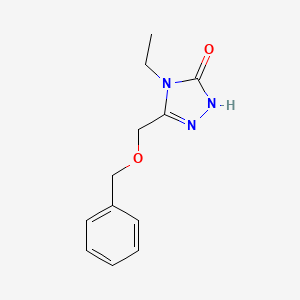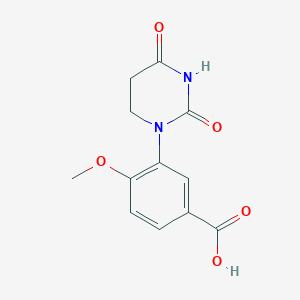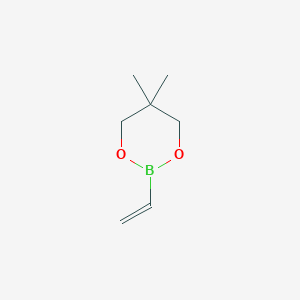
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C7H13BO2. It is characterized by a boron atom incorporated into a dioxaborinane ring structure, which includes an ethenyl group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-bromo-2-methylpropene with triethyl borate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the boron-containing group, forming the desired dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Ethyl-substituted dioxaborinane.
Substitution: Halogenated dioxaborinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating boron-containing polymers and materials with unique electronic properties.
Biological Studies: It serves as a precursor for boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment
Wirkmechanismus
The mechanism of action of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This process is facilitated by the presence of a base, which activates the boron reagent and enhances its reactivity. The palladium catalyst then undergoes oxidative addition and reductive elimination steps to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the boron atom, making it less reactive in certain organic transformations.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its ethenyl group, which provides additional reactivity in organic synthesis, particularly in cross-coupling reactions. Its boron-containing structure also makes it valuable for applications in materials science and medical research .
Eigenschaften
IUPAC Name |
2-ethenyl-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c1-4-8-9-5-7(2,3)6-10-8/h4H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFZCBYAZXTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
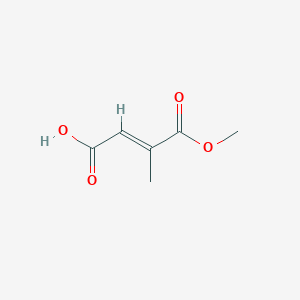
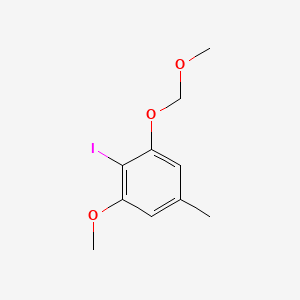
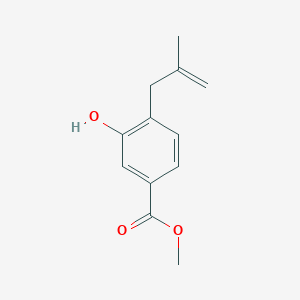
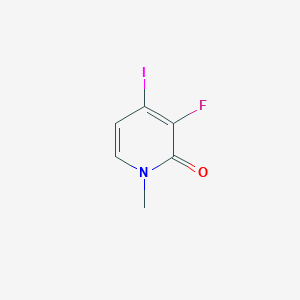
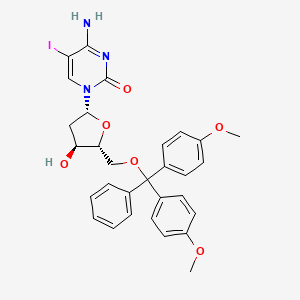
![6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B8266706.png)
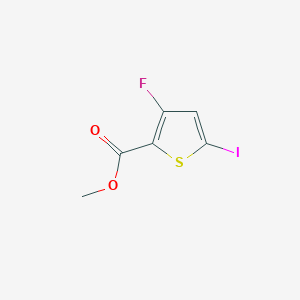
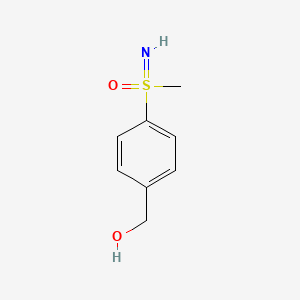
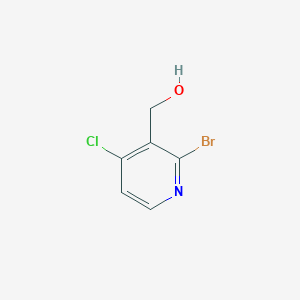
![6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8266738.png)
![7-(1-Ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8266755.png)
